Cas no 1807050-22-1 (Methyl 4-chloro-2-nitropyridine-6-acetate)

Methyl 4-chloro-2-nitropyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-chloro-2-nitropyridine-6-acetate
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- インチ: 1S/C8H7ClN2O4/c1-15-8(12)4-6-2-5(9)3-7(10-6)11(13)14/h2-3H,4H2,1H3
- InChIKey: ZQMJAUBMKHDENP-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C([N+](=O)[O-])N=C(C=1)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 256
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 85
Methyl 4-chloro-2-nitropyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029009550-250mg |
Methyl 4-chloro-2-nitropyridine-6-acetate |
1807050-22-1 | 95% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029009550-1g |
Methyl 4-chloro-2-nitropyridine-6-acetate |
1807050-22-1 | 95% | 1g |
$3,184.50 | 2022-03-31 |
Methyl 4-chloro-2-nitropyridine-6-acetate 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
Methyl 4-chloro-2-nitropyridine-6-acetateに関する追加情報
Research Brief on Methyl 4-chloro-2-nitropyridine-6-acetate (CAS: 1807050-22-1) in Chemical Biology and Pharmaceutical Applications
Methyl 4-chloro-2-nitropyridine-6-acetate (CAS: 1807050-22-1) is a nitropyridine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. This compound, characterized by its chloro and nitro functional groups, serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of targeted therapies.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Methyl 4-chloro-2-nitropyridine-6-acetate in the synthesis of novel pyridine-based kinase inhibitors. Researchers utilized this compound as a precursor to develop selective inhibitors targeting aberrant signaling pathways in cancer cells. The study demonstrated that derivatives of this molecule exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. Structural modifications at the 4-chloro and 2-nitro positions were found to significantly influence binding affinity and selectivity, underscoring the compound's importance in structure-activity relationship (SAR) studies.
In addition to its applications in oncology, Methyl 4-chloro-2-nitropyridine-6-acetate has been investigated for its antimicrobial properties. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its use in the design of hybrid molecules combining nitropyridine and heterocyclic motifs. These hybrids displayed broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a scaffold for next-generation antibiotics.
From a synthetic chemistry perspective, advances in the scalable production of Methyl 4-chloro-2-nitropyridine-6-acetate have been reported. A recent Organic Process Research & Development article (2024) described an optimized, green chemistry-based protocol for its synthesis, achieving high yields (>85%) while minimizing hazardous byproducts. This development addresses previous challenges associated with the compound's industrial-scale preparation, facilitating its broader adoption in pharmaceutical manufacturing.
Ongoing research continues to explore the mechanistic underpinnings of this compound's biological activities. Computational studies leveraging molecular docking and dynamics simulations have provided insights into its interactions with various biological targets, guiding rational drug design efforts. Furthermore, its potential in prodrug development is being investigated, with recent findings indicating that esterase-mediated hydrolysis of the methyl acetate moiety could enable targeted drug release in specific tissues.
In conclusion, Methyl 4-chloro-2-nitropyridine-6-acetate (1807050-22-1) represents a multifaceted tool in modern drug discovery, with demonstrated applications spanning anticancer agents, antimicrobials, and synthetic methodology. Its unique chemical properties and recent research breakthroughs position it as a compound of sustained interest in the pharmaceutical and chemical biology communities. Future directions may focus on expanding its therapeutic applications through further structural diversification and mechanistic studies.
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